(5S)-5-aminopiperidin-2-one dihydrochloride
Description
Contextualization within Piperidinone and Lactam Chemistry
The chemical identity of (5S)-5-aminopiperidin-2-one dihydrochloride (B599025) is rooted in the classes of compounds known as piperidinones and lactams. Piperidinones are derivatives of piperidine (B6355638), a six-membered nitrogen-containing heterocycle, and possess a carbonyl group within the ring. cymitquimica.com The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products. acs.orgresearchgate.net
Lactams are cyclic amides, and in this specific compound, the "-one" suffix indicates the presence of a ketone functional group which, together with the nitrogen atom in the ring, forms the lactam structure. The reactivity of the lactam is a key feature, with the amide bond within the ring being susceptible to cleavage, a property that can be exploited in various synthetic transformations. snnu.edu.cn The six-membered ring structure of piperidin-2-ones, also known as delta-valerolactams, provides a stable yet reactive framework for further chemical modifications.
The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule, along with the inherent chirality, provides a rich chemical handle for a variety of transformations. This dual functionality allows for its incorporation into larger molecules through various coupling and cyclization reactions, making it a versatile intermediate in multi-step syntheses.
Structural Significance of (5S)-5-aminopiperidin-2-one Dihydrochloride as a Chiral Scaffold
The structural significance of this compound lies in its nature as a chiral scaffold. researchgate.netacs.org In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, as different enantiomers can have vastly different biological activities. Chiral scaffolds, like the title compound, are instrumental in achieving this by introducing a predefined stereocenter that directs the stereochemical outcome of subsequent reactions. snnu.edu.cn
The "(5S)" designation specifies the absolute stereochemistry at the 5th position of the piperidinone ring, where the amino group is attached. This specific spatial arrangement is crucial for its application in drug design, as the biological targets of pharmaceuticals are often proteins and enzymes that are themselves chiral. The introduction of this chiral center can significantly enhance the biological activity, selectivity, and pharmacokinetic properties of a drug molecule. researchgate.net The use of such chiral building blocks is a common strategy to access enantiomerically pure compounds, avoiding the need for challenging and often inefficient chiral separations later in the synthesis. acs.org
Key Structural Features:
| Feature | Description | Significance in Synthesis |
| Piperidinone Core | A six-membered heterocyclic ring containing a lactam functional group. | Provides a stable and versatile framework for constructing more complex molecules. |
| (5S)-Stereocenter | The amino group is fixed in the 'S' configuration at the 5th position. | Crucial for introducing chirality and achieving enantioselectivity in the synthesis of target molecules. researchgate.netacs.org |
| Amino Group | A primary amine functional group. | Acts as a key nucleophilic handle for forming new chemical bonds. |
| Dihydrochloride Salt | The compound is supplied as a more stable dihydrochloride salt. | Enhances stability and handling of the otherwise reactive free amine. |
Evolution of its Chemical Utility and Research Landscape
The chemical utility of this compound and related aminopiperidines has evolved significantly, with its application becoming increasingly prominent in the landscape of medicinal chemistry research. While chiral piperidines have long been recognized as important structural motifs, the specific utility of this compound has been notably highlighted in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govoatext.comnih.gov
DPP-4 is a therapeutic target for the treatment of type 2 diabetes. oatext.com Inhibitors of this enzyme help to prolong the action of incretin (B1656795) hormones, which play a key role in regulating blood glucose levels. oatext.com A number of successful DPP-4 inhibitors feature an aminopiperidine moiety as a key structural component, where the amine group interacts with the active site of the enzyme. nih.govnih.gov
The research landscape has therefore seen a focused effort on the synthesis and incorporation of chiral aminopiperidines, including (5S)-5-aminopiperidin-2-one, into novel DPP-4 inhibitor candidates. nih.govgoogle.comscilit.com This has solidified its status as a valuable building block in the drug discovery and development pipeline for anti-diabetic agents. The demand for enantiomerically pure aminopiperidine scaffolds for this purpose has driven the development of efficient synthetic routes to these key intermediates.
Timeline of Key Developments:
| Time Period | Development | Impact on (5S)-5-aminopiperidin-2-one |
| Early 2000s | Identification of DPP-4 as a key target for type 2 diabetes. oatext.com | Increased interest in scaffolds that can mimic the substrate of the DPP-4 enzyme. |
| Mid-2000s to Present | Development and approval of several DPP-4 inhibitors containing aminopiperidine moieties. nih.govscilit.com | Solidified the importance of chiral aminopiperidines, including (5S)-5-aminopiperidin-2-one, as key intermediates in pharmaceutical synthesis. |
| Ongoing Research | Exploration of new generations of DPP-4 inhibitors and other therapeutic agents. | Continued demand for versatile and enantiomerically pure building blocks like this compound. nih.govgoogle.com |
Properties
CAS No. |
1003021-05-3 |
|---|---|
Molecular Formula |
C5H12Cl2N2O |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5s 5 Aminopiperidin 2 One Dihydrochloride
Historical and Pioneering Synthetic Routes to Piperidinone Derivatives
The synthesis of the core piperidinone ring has been a subject of chemical research for over a century. Early and pioneering methods were primarily focused on the construction of the heterocyclic ring itself, without control over stereochemistry.
One of the classic multi-component reactions for creating 4-piperidone (B1582916) structures is the Petrenko-Kritschenko piperidone synthesis . wikipedia.org Published over a century ago, this reaction condenses an aldehyde, a β-ketoester (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine to form the piperidone ring. wikipedia.org While powerful for ring formation, this method does not inherently control stereochemistry, typically yielding racemic or diastereomeric mixtures.
Another foundational approach involves the Dieckmann condensation . This intramolecular reaction has been used to form 4-piperidones by starting with a primary amine and two moles of an α,β-unsaturated ester, such as alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil
Other historical routes to the related δ-valerolactam (2-piperidone) skeleton include the reductive cyclization of various linear precursors like γ-carboalkoxynitriles or δ-aminoamides. dtic.mil The catalytic hydrogenation of pyridine (B92270) derivatives is also a well-established, albeit often harsh, method for producing the saturated piperidine (B6355638) core, which can then be further functionalized. nih.govorganic-chemistry.org These early methods were crucial in establishing the fundamental chemistry of the piperidinone scaffold but lacked the enantioselectivity required for modern pharmaceutical synthesis. mdma.ch
Modern Enantioselective Synthesis of (5S)-5-aminopiperidin-2-one Dihydrochloride (B599025)
The demand for enantiomerically pure compounds has driven the development of highly specialized and efficient synthetic methods. The synthesis of (5S)-5-aminopiperidin-2-one, in particular, relies on strategies that can precisely control the stereochemistry at the C5 position.
Asymmetric Catalytic Approaches (e.g., Organocatalysis, Metal-Mediated Syntheses)
Asymmetric catalysis offers an elegant and atom-economical way to generate chiral molecules. These methods use a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product.
Organocatalysis : This branch of catalysis uses small, metal-free organic molecules to induce stereoselectivity. While direct organocatalytic synthesis of (5S)-5-aminopiperidin-2-one is not extensively detailed, related transformations demonstrate the potential of this approach. For instance, organocatalytic Michael additions or Mannich reactions can be employed to set key stereocenters in precursors that are then cyclized to form chiral piperidones. mdpi.comresearchgate.netnih.gov Chiral Brønsted bases, for example, have been used effectively in the Michael addition to nitroolefins to create chiral pyrrolodiketopiperazines, showcasing the power of organocatalysis in constructing nitrogen-containing heterocycles with high stereocontrol. nih.gov
Metal-Mediated Syntheses : Transition metal catalysts are widely used for creating chiral centers. durham.ac.uk Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful strategy. For example, the rhodium(I)-catalyzed asymmetric hydrogenation of enamines or related substrates can establish the chiral amine center with high enantioselectivity. nih.gov Nickel-catalyzed enantioselective reactions, such as the carbamoylation of unactivated alkenes, have emerged as a potent method for accessing chiral 2-piperidinone structures. researchgate.net Similarly, copper-catalyzed asymmetric reactions, such as the cyclizative aminoboration of unsaturated amines, can produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity, providing a pathway to functionalized piperidine rings. nih.govnih.gov
A comparative overview of potential catalytic approaches is presented below.
| Catalytic Approach | Catalyst Type | Key Transformation | Potential Advantages |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives), Brønsted Bases | Asymmetric Michael/Mannich Reactions | Metal-free, environmentally friendly, low toxicity. mdpi.com |
| Metal-Mediated | Rhodium, Ruthenium Complexes | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity. nih.gov |
| Metal-Mediated | Nickel Complexes with Chiral Ligands | Reductive Cross-Coupling, Carbamoylation | Access to complex substitution patterns. researchgate.net |
| Metal-Mediated | Copper Complexes with Chiral Ligands | Asymmetric Cyclization, Aminoboration | Mild reaction conditions, high enantioselectivity. nih.gov |
Chiral Pool and Chiral Auxiliary Strategies
These strategies leverage pre-existing chirality to direct the formation of new stereocenters.
Chiral Pool Synthesis : This approach utilizes readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of (5S)-5-aminopiperidin-2-one, amino acids are ideal precursors. A documented route starts from (S)-aspartic acid . nih.gov The synthesis involves regioselective functionalization of an aspartic acid-derived 1,4-bis-electrophile followed by lactamization to form the target 5-aminopiperidin-2-one (B114697) structure. nih.gov Another effective starting material is (S)-pyroglutaminol , which can be synthesized from glutamic acid. researchgate.net The strategy involves ring-opening of the pyroglutaminol, functional group manipulation, and a subsequent Mitsunobu reaction to achieve the key intramolecular cyclization to form the desired lactam. researchgate.net
Chiral Auxiliary Strategies : In this method, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org The Evans chiral auxiliaries (oxazolidinones) are commonly used for stereoselective alkylation reactions. wikipedia.orgresearchgate.net For piperidinone synthesis, an Evans auxiliary can be used in a highly stereoselective Michael reaction with substrates like nitrostyrenes to generate key intermediates that are then converted into chiral piperidinones. researchgate.net Another example is the use of (S)-α-phenylethylamine as a chiral auxiliary, which can be reacted with divinyl ketones in a double aza-Michael addition to produce chiral 2-substituted 4-piperidones diastereoselectively. nih.govacs.org
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov This "green chemistry" approach is increasingly important in pharmaceutical manufacturing. nih.govresearchgate.net
Transaminases (TAs) : These enzymes are particularly well-suited for the synthesis of chiral amines. wiley.com A ω-transaminase could be used in a biocatalytic reductive amination of a δ-keto acid or ester precursor. The enzyme would transfer an amino group from a donor molecule (like isopropylamine) to the ketone, establishing the (S)-stereocenter at the C5 position with high enantiomeric excess. wiley.com Subsequent spontaneous or catalyzed lactamization would yield the target compound. Hybrid bio-organocatalytic cascades have been developed where a transaminase generates a key imine intermediate that then undergoes an organocatalyzed Mannich reaction to form substituted piperidines. researchgate.netdocumentsdelivered.comnih.gov
Lipases and Esterases : These enzymes are often used for the kinetic resolution of racemic mixtures. For instance, a lipase (B570770) could be used for the selective transesterification of a racemic hydroxy ester precursor, separating the enantiomers and providing access to the desired (S)-enantiomer for subsequent conversion to the target lactam. nih.gov
Ketoreductases (KREDs) and Dehydrogenases : These enzymes can perform highly stereoselective reductions of ketone precursors. A δ-azido-β-ketoester could be reduced by a KRED to set the corresponding hydroxyl stereocenter, which is then converted to the amine.
Protecting Group Chemistry and Strategic Retrosynthesis in Piperidinone Synthesis
The synthesis of a multifunctional molecule like (5S)-5-aminopiperidin-2-one requires a careful strategy for protecting reactive functional groups.
Protecting Groups : The primary amine at C5 and the secondary amine (lactam nitrogen) at N1 often require protection to prevent unwanted side reactions during synthesis.
Amine (C5) : Common protecting groups include tert-butyloxycarbonyl (Boc ) and benzyloxycarbonyl (Cbz ). These groups are stable under a wide range of conditions but can be removed selectively.
Lactam (N1) : The lactam nitrogen can be protected, for example, with a benzyl (B1604629) (Bn ) group, which can be removed later by hydrogenolysis. N-protection is often necessary to perform reactions like diastereoselective C-alkylation at the adjacent position. nih.gov
Strategic Retrosynthesis : A retrosynthetic analysis simplifies the target molecule into available starting materials. For (5S)-5-aminopiperidin-2-one, a logical disconnection is across the N1-C2 (amide) bond, leading to a linear δ-amino acid derivative. The key chiral amine at C5 can be traced back to a ketone (via reductive amination) or a different functional group installed using an asymmetric method.
A chiral pool-based retrosynthesis provides a direct path:
(5S)-5-aminopiperidin-2-one dihydrochloride ⇒ (S)-2,5-diaminopentanoic acid derivative ⇒ (S)-Glutamic Acid or (S)-Aspartic Acid
This strategy leverages the inherent chirality of the amino acid starting material to define the stereocenter of the final product.
Process Chemistry and Scalability Considerations for Industrial and Academic Production
Translating a synthetic route from a small-scale academic laboratory to large-scale industrial production involves significant challenges. The focus shifts from novelty to cost, safety, efficiency, and robustness.
Reagent and Catalyst Cost : Academic syntheses may use expensive reagents (e.g., stoichiometric chiral auxiliaries) or precious metal catalysts (e.g., rhodium). For industrial scale-up, cost-effective alternatives are preferred. Biocatalytic routes are often advantageous as enzymes can be produced relatively cheaply and operate under mild, aqueous conditions. nih.gov
Process Safety and Conditions : Reactions requiring cryogenic temperatures, high pressures, or highly toxic reagents are difficult to scale up. The mild conditions of biocatalytic and many organocatalytic reactions (often at or near room temperature and atmospheric pressure) are highly desirable for industrial production.
Purification : Academic labs frequently rely on column chromatography for purification, which is expensive and impractical for large quantities. Industrial processes favor crystallization for purification, as it is highly efficient and scalable. Therefore, a synthetic route that produces a final product that can be easily crystallized as a salt (like the dihydrochloride) is highly advantageous.
The table below contrasts key considerations for academic versus industrial synthesis.
| Feature | Academic Synthesis | Industrial Production |
| Primary Goal | Novelty, proof-of-concept | Cost-effectiveness, efficiency, safety |
| Scale | Milligrams to grams | Kilograms to tons |
| Purification | Chromatography | Crystallization, distillation |
| Reagents | Often expensive, specialized | Inexpensive, readily available |
| Catalysis | High catalyst loading acceptable | Low catalyst loading, high turnover |
| Waste | Higher tolerance for waste | Strict waste minimization (Green Chemistry) |
Comparative Analysis of Synthetic Efficiencies, Stereoselectivities, and Green Chemistry Metrics
Chiral Pool Synthesis from L-Glutamic Acid
One of the most direct and established methods for synthesizing (5S)-5-aminopiperidin-2-one utilizes L-glutamic acid as a readily available and inexpensive chiral starting material. This approach leverages the inherent stereochemistry of the natural amino acid to establish the desired (S)-configuration at the C5 position of the piperidinone ring.
A common pathway involves the following key transformations:
N-protection and Di-esterification: The amino group of L-glutamic acid is first protected, typically with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, followed by esterification of both carboxylic acid moieties.
Selective Reduction: The side-chain carboxyl group is selectively reduced to a primary alcohol. This step is critical for subsequent cyclization.
Activation and Azide (B81097) Formation: The resulting alcohol is activated (e.g., via tosylation or mesylation) and then converted to an azide.
Lactamization: The ester on the main chain is hydrolyzed, and the resulting carboxylic acid undergoes intramolecular cyclization with the amino group to form the lactam ring.
Reduction of Azide to Amine: The azide group is reduced to the primary amine, often through catalytic hydrogenation.
Deprotection and Salt Formation: The N-protecting group is removed, and the final product is isolated as the dihydrochloride salt.
Green Chemistry Metrics: From a green chemistry perspective, this traditional approach has several drawbacks. The use of protecting groups reduces atom economy. The multi-step sequence generates significant waste, leading to a high Process Mass Intensity (PMI). Furthermore, the synthesis often employs stoichiometric reagents (e.g., in activation and reduction steps) and hazardous materials like azides, which raises safety and environmental concerns.
Asymmetric Catalytic Hydrogenation
A more modern and greener approach involves the asymmetric hydrogenation of a prochiral precursor, such as a 5-nitropyridin-2-one or a related unsaturated lactam. This strategy introduces the crucial C5-stereocenter in a single, highly enantioselective catalytic step.
The general process is as follows:
Precursor Synthesis: A suitable prochiral pyridinone or enamine precursor is synthesized.
Asymmetric Hydrogenation: The precursor is hydrogenated using a chiral transition-metal catalyst (commonly based on rhodium, ruthenium, or iridium) under a hydrogen atmosphere. The choice of chiral ligand is paramount for achieving high enantioselectivity. clockss.orgdicp.ac.cnwikipedia.orgnih.govmdma.ch
Isolation: The saturated, chiral aminolactam is isolated, often followed by conversion to the dihydrochloride salt.
Green Chemistry Metrics: Asymmetric hydrogenation aligns well with green chemistry principles. mdma.ch Catalytic methods inherently improve atom economy compared to stoichiometric reactions. By avoiding protecting groups and reducing the number of synthetic steps, the PMI can be significantly lower than that of the chiral pool synthesis. The primary waste streams are typically solvents and catalyst residues, which can often be minimized and recycled.
Biocatalytic and Chemoenzymatic Methods
Emerging as a highly sustainable alternative, biocatalysis utilizes enzymes to perform key transformations with exceptional selectivity and under mild, aqueous conditions. mdpi.comrug.nl For the synthesis of (5S)-5-aminopiperidin-2-one, a chemoenzymatic route could involve an enzyme-catalyzed resolution or an asymmetric synthesis step.
One potential biocatalytic strategy is the kinetic resolution of a racemic mixture of 5-aminopiperidin-2-one using a lipase or amidase. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer. Another advanced approach is the use of transaminases or other enzymes to directly synthesize the chiral amine from a keto-precursor with high enantioselectivity. mdpi.com
Synthetic Efficiency and Stereoselectivity: Enzymatic resolutions can achieve near-perfect enantioselectivity (>99% e.e.). However, the maximum theoretical yield for a kinetic resolution is 50%, which is a significant drawback in terms of efficiency unless the undesired enantiomer can be racemized and recycled. Asymmetric biocatalytic synthesis, on the other hand, can theoretically achieve 100% yield with high stereoselectivity.
Green Chemistry Metrics: Biocatalysis is a cornerstone of green chemistry. researchgate.net Reactions are performed in water or benign solvent systems at ambient temperature and pressure, reducing energy consumption. Enzymes are biodegradable catalysts, and the processes generate minimal hazardous waste. Consequently, biocatalytic routes typically exhibit very low E-Factors (Environmental Factors) and PMIs. researchgate.net
Comparative Summary
To provide a clear comparison, the key metrics for these generalized synthetic methodologies are summarized in the interactive table below. The values represent typical ranges and highlight the trade-offs associated with each approach.
| Metric | Chiral Pool Synthesis (from L-Glutamic Acid) | Asymmetric Catalytic Hydrogenation | Biocatalytic Methods (Asymmetric Synthesis) |
|---|---|---|---|
| Synthetic Efficiency (Overall Yield) | Moderate (e.g., 20-40%) | High (e.g., 70-90%) | Potentially High (e.g., >80%) |
| Stereoselectivity (% e.e.) | High (>99%, derived from starting material) | Excellent (>99%) | Excellent (>99%) |
| Number of Steps | High (Typically 5-8 steps) | Low (Typically 2-3 steps) | Low (Typically 1-3 steps) |
| Atom Economy | Low to Moderate | High | Very High |
| Process Mass Intensity (PMI) | High | Low to Moderate | Very Low |
| Use of Hazardous Reagents | Yes (e.g., azides, stoichiometric reagents) | Minimal (Catalyst metals require management) | Generally No |
| Operating Conditions | Varied (High/low temps, inert atmospheres) | Moderate (Pressurized H₂, specific temps) | Mild (Aqueous, ambient temp/pressure) |
Chemical Reactivity and Transformation Mechanisms of 5s 5 Aminopiperidin 2 One Dihydrochloride
Reactivity Profiles of the Amine Functionality
The presence of the secondary amine group makes (5S)-5-aminopiperidin-2-one a versatile nucleophile, capable of participating in a variety of bond-forming reactions.
The amine functionality readily undergoes nucleophilic acyl substitution with activated carboxylic acid derivatives to form new amide bonds. masterorganicchemistry.comresearchgate.net This reaction is fundamental in peptide synthesis and for the construction of more complex molecules. luxembourg-bio.com The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, anhydride, or an activated ester. youtube.comyoutube.comkhanacademy.org This initial nucleophilic addition leads to a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product. masterorganicchemistry.comlibretexts.org The reaction is often facilitated by a base to neutralize the acid generated and to deprotonate the amine, increasing its nucleophilicity. nih.gov
Table 1: Examples of Acylating Agents for Amide Bond Formation
| Acylating Agent | Leaving Group | Reactivity |
| Acid Chloride | Cl⁻ | High |
| Acid Anhydride | RCOO⁻ | High |
| Activated Ester | Varies | Moderate to High |
| Carboxylic Acid | OH⁻ (poor) | Low (requires coupling agent) |
This table is based on general principles of nucleophilic acyl substitution. youtube.comlibretexts.org
The use of coupling reagents is essential when reacting directly with carboxylic acids, as the hydroxyl group is a poor leaving group. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. luxembourg-bio.com
The amine group can be alkylated through nucleophilic substitution reactions with alkyl halides. msu.edu However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. msu.eduharvard.edu
A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.orgacsgcipr.org This powerful technique involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.eduwikipedia.org This one-pot procedure is highly efficient and avoids the issue of over-alkylation. harvard.eduacsgcipr.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org This strategy has been successfully employed in the synthesis of polyhydroxypiperidines. chim.it
Table 2: Common Reagents in Reductive Amination
| Reagent Type | Example | Role |
| Carbonyl Compound | Aldehyde, Ketone | Provides the alkyl group |
| Amine | (5S)-5-aminopiperidin-2-one | Nucleophile |
| Reducing Agent | Sodium cyanoborohydride | Reduces the iminium ion intermediate |
| Acid Catalyst | Acetic Acid | Facilitates imine formation |
This table is compiled from general information on reductive amination. harvard.eduwikipedia.orgacsgcipr.org
The amine functionality of (5S)-5-aminopiperidin-2-one can participate in condensation reactions with various electrophiles to construct new heterocyclic rings. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. researchgate.net
For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused or spiro-heterocyclic systems. researchgate.net The nucleophilic amine can attack a carbonyl group, and if a second electrophilic center is present in the reaction partner, subsequent intramolecular cyclization can occur. frontiersin.org These types of reactions are pivotal in diversity-oriented synthesis, allowing for the rapid construction of complex molecular scaffolds from relatively simple starting materials. frontiersin.orgnih.gov The reactivity of the amine in such condensations can be tuned by the reaction conditions, such as pH and solvent, to direct the outcome towards a desired product. frontiersin.org
Reactivity of the Lactam Carbonyl and Ring System
The lactam moiety of (5S)-5-aminopiperidin-2-one also possesses distinct reactivity, primarily centered on the electrophilic carbonyl carbon and the potential for ring-opening.
The strained nature of the lactam ring, although less so than in smaller β-lactams, makes it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This is a form of nucleophilic acyl substitution where the endocyclic nitrogen-carbonyl bond is cleaved.
Hydrolysis, the cleavage of the lactam by water, can occur under acidic or basic conditions. Basic hydrolysis, often termed saponification, typically involves the attack of a hydroxide (B78521) ion on the lactam carbonyl, leading to a tetrahedral intermediate that collapses to open the ring, forming an amino acid salt. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The stability of piperazine-2,5-diones to hydrolysis has been studied, providing insight into the general reactivity of such cyclic systems. nih.gov Enzyme-catalyzed ring-opening is also a known pathway for lactams, offering a green alternative to chemical methods. rsc.org
The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the lactam into a cyclic secondary amine (a piperidine). This reduction is a key step in the synthesis of various alkaloids and other nitrogen-containing compounds.
Furthermore, the lactam nitrogen can be functionalized, for instance, through N-alkylation or N-acylation, after deprotonation with a suitable base. Such modifications can influence the conformation and biological activity of the resulting molecule. nih.gov The lactam ring can also serve as a scaffold for stereoselective functionalization at adjacent positions, as demonstrated in the synthesis of various aminopiperidin-2-one derivatives. nih.gov
α-Functionalization and Remote Site Modifications of the Piperidinone Ring
The functionalization of the piperidinone ring of (5S)-5-aminopiperidin-2-one is a key strategy for the synthesis of more complex molecular architectures. The primary focus of reported studies has been on the α-functionalization of the lactam, specifically through C-alkylation.
α-Functionalization:
Research has demonstrated the diastereoselective C-alkylation of N-protected 5-aminopiperidin-2-ones. acs.org In these studies, the lactam functionality is first N-protected, which is a common strategy to modulate reactivity and prevent unwanted side reactions at the nitrogen atom. The subsequent alkylation at the α-carbon (the carbon atom adjacent to the carbonyl group) proceeds with notable stereoselectivity. Specifically, for the 5-amino lactam derivatives, a cis selectivity is typically observed for these alkylations. acs.org This indicates that the incoming alkyl group preferentially adds to the same face of the ring as the amino substituent at the C5 position.
The general scheme for this transformation can be represented as follows:
N-Protection: The secondary amine of the piperidinone ring is protected with a suitable protecting group (e.g., Boc, Cbz).
Deprotonation: A strong base is used to deprotonate the α-carbon, forming an enolate intermediate.
Alkylation: The enolate then reacts with an alkyl halide to introduce the new alkyl group at the α-position.
The stereochemical outcome of this reaction is of significant interest and is discussed in more detail in the subsequent section.
Remote Site Modifications:
Currently, there is a lack of specific published research detailing the remote site modifications of the piperidinone ring starting from (5S)-5-aminopiperidin-2-one dihydrochloride (B599025). While methods for remote C-H functionalization of other piperidine (B6355638) derivatives exist, their application to this specific chiral lactam has not been reported in the available scientific literature. nih.govnih.gov The electronic properties of the piperidinone ring, with the deactivating inductive effect of the nitrogen atom, can make direct functionalization at the C3 and C4 positions challenging. nih.gov
Stereochemical Control and Diastereoselective Transformations Initiated from (5S)-5-aminopiperidin-2-one Dihydrochloride
The inherent chirality of this compound makes it a valuable starting material for stereoselective synthesis. The stereocenter at the C5 position can influence the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers.
As introduced in the previous section, the diastereoselective C-alkylation of N-protected 5-aminopiperidin-2-one (B114697) derivatives has been a subject of study. acs.org A notable finding is the pronounced cis selectivity observed in the alkylation of these 5-amino lactams. acs.org This suggests that the substituent at the C5 position directs the approach of the electrophile to the enolate intermediate from the same face of the ring.
The table below summarizes the observed diastereoselectivity in the alkylation of related aminopiperidin-2-ones.
| Starting Material | Alkylation Position | Observed Diastereoselectivity |
| N-protected 4-aminopiperidin-2-one | C3 | Exclusive trans configuration |
| N-protected 5-aminopiperidin-2-one | C3 | Predominantly cis configuration |
This diastereoselectivity is crucial for the synthesis of well-defined, three-dimensional molecular structures, which is of high importance in medicinal chemistry and drug discovery. The ability to control the stereochemistry at multiple centers allows for the creation of specific isomers with potentially distinct biological activities.
Derivatization Strategies and Analog Design Based on the 5s 5 Aminopiperidin 2 One Scaffold
Systematic Derivatization of Amine and Lactam Moieties
The presence of two distinct nitrogen nucleophiles in the (5S)-5-aminopiperidin-2-one scaffold allows for orthogonal or sequential derivatization to generate a wide array of analogs. The exocyclic primary amine is typically more nucleophilic and less sterically hindered than the endocyclic secondary amide (lactam) nitrogen, allowing for selective modification.
Derivatization of the 5-Amino Group: The primary amine is readily functionalized using standard organic chemistry transformations. Common modifications include:
Acylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (using coupling agents like HOBt) yields amides, introducing a variety of substituents. researchgate.net
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride (B8407120) forms secondary or tertiary amines.
Alkylation: Direct reaction with alkyl halides can lead to over-alkylation, but specific methods can achieve controlled mono-alkylation.
Derivatization of the Lactam Nitrogen: The lactam nitrogen is significantly less reactive than the primary amine and typically requires protection of the 5-amino group before modification. Once the primary amine is protected (e.g., as a Boc-carbamate), the lactam nitrogen can be derivatized.
N-Alkylation: This can be achieved by deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide. mdpi.comresearchgate.net Modern methods, such as copper-catalyzed metallaphotoredox platforms, offer milder conditions for N-alkylation of amides and lactams. princeton.edu
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to introduce aryl or heteroaryl substituents.
These derivatization strategies allow for fine-tuning of the scaffold's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.
| Reaction Type | Moiety | Reagents and Conditions | Resulting Functional Group |
| Acylation | 5-Amine | R-COCl, Base (e.g., Et3N) or R-COOH, Coupling Agent (e.g., HATU) | Amide (R-CONH-) |
| Sulfonylation | 5-Amine | R-SO2Cl, Base (e.g., Pyridine) | Sulfonamide (R-SO2NH-) |
| Reductive Amination | 5-Amine | 1. R1R2C=O; 2. NaBH(OAc)3 | Secondary/Tertiary Amine |
| N-Alkylation | Lactam-NH | 1. NaH; 2. R-X (Alkyl Halide) | N-Alkyl Lactam |
| N-Arylation | Lactam-NH | Ar-X, Pd or Cu catalyst, Base | N-Aryl Lactam |
Design and Synthesis of Conformationally Constrained Analogues
The piperidin-2-one ring exists in a dynamic equilibrium of chair and boat conformations. To enhance binding affinity and selectivity for biological targets, it is often desirable to reduce this conformational flexibility. nih.gov This is achieved by designing rigid analogs where the scaffold's geometry is locked into a specific bioactive conformation.
One major strategy involves incorporating the scaffold into a bicyclic system. This can be accomplished through intramolecular cyclization reactions. For example, by introducing appropriate functional groups onto both the lactam nitrogen and a substituent at the C5 position, a transannular cyclization can be initiated to form a fused or bridged ring system. scholaris.camdpi.com The synthesis of 4-substituted-3-aminopiperidin-2-ones has been used to create lactam-bridged dipeptides, which serve as conformationally constrained tetrapeptide mimics. nih.gov
| Strategy | Synthetic Approach | Resulting Structure |
| Bicyclic Fusion | Intramolecular cyclization (e.g., iodoamidation, ring-closing metathesis) of a derivatized scaffold. | Fused or bridged bicyclic systems (e.g., indolizidinones). mdpi.com |
| Steric Constraint | Diastereoselective introduction of bulky substituents on the piperidinone ring. | Substituted piperidinones with a biased ring conformation. nih.gov |
| Lactam Bridging | Incorporation of the aminopiperidinone into a larger peptide backbone to act as a turn-inducing element. | Constrained peptide mimics. nih.gov |
Incorporation into Peptidomimetic and Macrocyclic Architectures (Focus on Chemical Construction)
The (5S)-5-aminopiperidin-2-one scaffold is an excellent building block for peptidomimetics because its stereochemistry and constrained six-membered ring can mimic secondary peptide structures like β-turns. nih.gov The chemical construction involves standard peptide synthesis protocols. The 5-amino group can act as an N-terminus equivalent, allowing for the coupling of an amino acid's carboxyl group via amide bond formation. Alternatively, if the amine is first derivatized with an amino acid, the resulting molecule can be further elongated.
The scaffold's true utility is highlighted in the synthesis of macrocycles. Macrocyclization is a key strategy to improve the stability and cell permeability of peptide-based molecules. nih.gov The (5S)-5-aminopiperidin-2-one scaffold can be incorporated into a linear precursor, which is then cyclized. The chemical construction relies on various macrocyclization reactions. uni-kiel.deresearchgate.net
Lactamization: A classic method involving the formation of an amide bond between an N-terminal amine and a C-terminal carboxylic acid of a linear precursor containing the scaffold. nih.gov
Ring-Closing Metathesis (RCM): If the linear precursor is functionalized with terminal alkenes (e.g., via N-alkylation of the lactam and acylation of the amine with olefin-containing acids), RCM using catalysts like Grubbs' catalyst can form a carbon-carbon double bond to close the ring.
Azide-Alkyne Cycloaddition: "Click chemistry" can be used for macrocyclization if the linear precursor contains an azide (B81097) at one end and an alkyne at the other, forming a stable triazole ring within the macrocyclic structure. nih.gov
| Macrocyclization Reaction | Required Functionalities on Linear Precursor | Linkage Formed |
| Lactamization | Terminal Amine and Carboxylic Acid | Amide |
| Ring-Closing Metathesis (RCM) | Two Terminal Alkenes | Alkene (C=C) |
| Azide-Alkyne Cycloaddition (CuAAC/RuAAC) | Terminal Azide and Alkyne | 1,2,3-Triazole |
| Thiol-Ene/Yne Reaction | Thiol and Alkene/Alkyne | Thioether |
| Suzuki/Heck Coupling | Aryl Halide and Boronic Acid/Alkene | Biaryl / Aryl-Alkene |
Combinatorial Chemistry and Library Synthesis Utilizing the Scaffold
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for exploring chemical space and identifying novel bioactive compounds. broadinstitute.orgnih.gov The (5S)-5-aminopiperidin-2-one scaffold is ideally suited for these approaches due to its two easily addressable functionalization points. nih.gov A common strategy is the "build/couple/pair" approach, where the scaffold acts as the central "build" unit. nih.govcam.ac.uk
A combinatorial library can be generated by systematically reacting a set of building blocks at the 5-amino position and another set of building blocks at the lactam nitrogen. For example, using a split-and-pool synthesis strategy on a solid support, a large library of discrete compounds can be rapidly assembled.
Hypothetical Library Synthesis Scheme:
Split: The solid-phase resin is split into multiple portions.
Couple 1 (Amine Derivatization): Each portion is reacted with a unique building block (e.g., a set of 20 different carboxylic acids, R¹-COOH) at the 5-amino position of the scaffold.
Pool and Split: All portions are pooled, mixed, and re-split into new portions.
Couple 2 (Lactam Derivatization): Each new portion is reacted with a second set of unique building blocks (e.g., a set of 20 different alkyl halides, R²-X) at the lactam nitrogen.
Result: This two-step process would theoretically yield a library of 20 x 20 = 400 unique compounds, each with a different combination of R¹ and R² substituents.
This approach allows for the creation of structurally diverse libraries from a common core, facilitating the exploration of structure-activity relationships. nih.govamericanpeptidesociety.org
| Step | Action | Purpose | Example Building Blocks |
| 1 | Attach scaffold to solid support | Anchor for synthesis | (5S)-5-(Fmoc-amino)piperidin-2-one |
| 2 | Split resin into 'n' portions | Prepare for first diversification | n=20 |
| 3 | Couple R¹ building blocks | Introduce diversity at 5-NH2 | 20 different R¹-COOH |
| 4 | Pool and mix all resin | Randomize for next step | - |
| 5 | Split resin into 'm' portions | Prepare for second diversification | m=20 |
| 6 | Couple R² building blocks | Introduce diversity at lactam-NH | 20 different R²-Br |
| 7 | Cleave from resin and purify | Isolate final library members | - |
Stereochemical Integrity and Chiral Purity Assessment of 5s 5 Aminopiperidin 2 One Dihydrochloride
Advanced Methodologies for Enantiomeric Excess Determination
The quantification of the enantiomeric excess (e.e.) of (5S)-5-aminopiperidin-2-one dihydrochloride (B599025) relies on advanced chromatographic techniques capable of discriminating between its enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal methods employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the analysis of enantiomeric purity. For aminopiperidinone structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. These phases, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential retention of the (S)- and (R)-enantiomers.
Given that (5S)-5-aminopiperidin-2-one lacks a strong chromophore for standard UV detection, a pre-column derivatization step is often necessary. This involves reacting the primary amino group with a chromophore-containing agent, which not only enhances detectability but can also improve the chiral recognition on the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, is crucial for optimizing the separation.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution. Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent, SFC provides a unique separation environment. Polysaccharide-based CSPs are also widely used in SFC for the analysis of chiral amines and their derivatives. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase contribute to higher efficiency and throughput.
A comparative overview of these techniques is presented in the table below:
| Methodology | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Advantages |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase | UV (often requires derivatization) | Well-established, versatile |
| Chiral SFC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Supercritical CO2 with organic modifier (e.g., methanol) | UV, MS | Fast analysis, reduced solvent use, high efficiency |
Chiral Stability, Epimerization Pathways, and Racemization Prevention Studies
The chiral center at the C5 position of (5S)-5-aminopiperidin-2-one, being adjacent to a carbonyl group, is potentially susceptible to epimerization, particularly under basic or acidic conditions. Epimerization, the conversion of one stereoisomer into its diastereomer, would in this case lead to the formation of the (R)-enantiomer, resulting in racemization and loss of enantiomeric purity.
The primary mechanism for epimerization at an α-carbon to a carbonyl group involves the formation of an enolate intermediate. Under basic conditions, a proton can be abstracted from the C5 position, leading to a planar enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers. The rate of this process is influenced by factors such as the strength of the base, temperature, and solvent polarity.
Strategies to prevent racemization during synthesis and handling are therefore critical. These include:
Control of pH: Maintaining neutral or mildly acidic conditions is crucial to minimize base-catalyzed enolization. The dihydrochloride salt form of the compound contributes to its stability by protonating the amino group and reducing the likelihood of base-catalyzed epimerization.
Use of Non-basic Reagents: In chemical transformations involving (5S)-5-aminopiperidin-2-one, the choice of reagents is critical. The use of non-basic or sterically hindered non-nucleophilic bases can prevent deprotonation at the chiral center.
Low-Temperature Conditions: Performing reactions at low temperatures can significantly reduce the rate of epimerization.
Studies on analogous systems, such as pyroglutamic acid derivatives, which also feature a lactam structure with a chiral center, have shown that the stability of the chiral center is highly dependent on the reaction conditions. The lactam ring itself can influence the acidity of the α-proton and thus the propensity for epimerization.
Influence of Absolute Configuration on Chemical Transformations and Stereoselectivity
The absolute configuration of (5S)-5-aminopiperidin-2-one plays a defining role in its chemical reactivity, particularly in stereoselective reactions. The spatial orientation of the amino group governs how the molecule interacts with other chiral reagents or catalysts, leading to the preferential formation of one stereoisomer over another in the product.
In reactions where the piperidinone acts as a chiral building block, the (S)-configuration can direct the approach of incoming reagents. For instance, in N-acylation or N-alkylation reactions, the existing stereocenter can influence the conformation of the transition state, leading to diastereoselective outcomes if the reacting partner is also chiral.
The conformational preference of the piperidinone ring is also influenced by the stereochemistry at C5. The amino group will preferentially occupy an equatorial or axial position to minimize steric interactions, and this conformational bias will, in turn, affect the accessibility of the reactive sites on the molecule. Conformational analyses of related 4- and 5-aminopiperidin-2-ones have demonstrated their ability to adopt specific conformations, which is crucial for their biological activity and reactivity. acs.orgacs.orgnih.gov
The table below summarizes the expected influence of the (S)-configuration on different types of chemical transformations:
| Reaction Type | Influence of (S)-Configuration | Expected Outcome |
| N-Acylation/Alkylation | Directs the approach of the electrophile. | Diastereoselectivity if the electrophile is chiral. |
| Reactions at the Carbonyl Group | Influences the facial selectivity of nucleophilic attack. | Potential for diastereoselective addition. |
| Asymmetric Catalysis | Can act as a chiral ligand for a metal catalyst. | Induction of chirality in the product of the catalyzed reaction. |
Retention and Transfer of Chirality in Multi-Step Synthetic Sequences
The utility of (5S)-5-aminopiperidin-2-one as a chiral synthon is contingent on the ability to retain and transfer its stereochemical information through multi-step synthetic sequences. The synthesis of enantiopure 5-aminopiperidin-2-ones has been achieved starting from chiral precursors like aspartic acid, where the stereocenter is established early and carried through the synthesis. acs.orgacs.orgnih.gov This demonstrates that with careful selection of reaction conditions, the chirality at C5 can be preserved.
In subsequent transformations, the stereocenter of the piperidinone can be used to control the formation of new stereocenters in the molecule. This process, known as chirality transfer, is a fundamental concept in asymmetric synthesis. For example, if (5S)-5-aminopiperidin-2-one is incorporated into a larger molecule, its defined stereochemistry can influence the stereochemical outcome of subsequent reactions at other positions in the molecule.
The efficiency of chirality transfer depends on several factors, including the distance between the existing stereocenter and the newly forming one, the rigidity of the molecular framework, and the nature of the transition state of the reaction. In the context of multi-step synthesis, it is essential to design synthetic routes that not only preserve the initial chirality but also leverage it to effectively control the stereochemistry of the final product.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of (5S)-5-aminopiperidin-2-one dihydrochloride (B599025) in solution. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
Multi-dimensional NMR experiments are crucial for resolving spectral overlap and establishing correlations between different nuclei, which is essential for assembling the molecular framework. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For (5S)-5-aminopiperidin-2-one dihydrochloride, a COSY spectrum would reveal correlations between the proton at C5 and the methylene (B1212753) protons at C4 and C6, as well as between the protons of the adjacent methylene groups at C3 and C4. This establishes the sequence of CH-CH₂-CH₂ within the piperidinone ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com An HSQC spectrum provides a direct link between each proton and the carbon atom it is bonded to. This allows for the unambiguous assignment of each carbon resonance based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range correlations (typically over 2-4 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons (like the C2 carbonyl carbon) and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the N-H proton to the C2 and C6 carbons, and from the C6 methylene protons to the C2 and C5 carbons, confirming the cyclic amide structure.
The following tables represent expected NMR data and correlations for the free base form, (5S)-5-aminopiperidin-2-one, for clarity of structural assignment.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Carbon Type | Expected ¹³C Shift (ppm) | Attached Protons | Expected ¹H Shift (ppm) |
|---|---|---|---|---|
| 2 | C=O | 170-175 | - | - |
| 3 | CH₂ | 30-35 | H-3a, H-3b | 2.2-2.5 |
| 4 | CH₂ | 25-30 | H-4a, H-4b | 1.8-2.1 |
| 5 | CH | 45-50 | H-5 | 3.0-3.3 |
Table 2: Expected 2D NMR Correlations
| Technique | Correlating Protons | Correlating Carbons | Description |
|---|---|---|---|
| COSY | H-3 ↔ H-4H-4 ↔ H-5H-5 ↔ H-6 | - | Shows proton-proton coupling through 2-3 bonds, confirming the ring structure connectivity. |
| HSQC | H-3a, H-3bH-4a, H-4bH-5H-6a, H-6b | C-3C-4C-5C-6 | Correlates each proton signal to its directly attached carbon atom. |
Confirming the enantiomeric purity of (5S)-5-aminopiperidin-2-one is critical. NMR spectroscopy in a chiral environment can distinguish between enantiomers. nih.gov
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can form diastereomeric complexes with the chiral analyte. This interaction causes the enantiomers to experience different magnetic environments, resulting in the separation of their corresponding NMR signals. The integration of these separated signals allows for the determination of enantiomeric excess.
Anisotropic Effects: When a molecule is placed in a chiral aligning medium, such as a solution of poly-γ-benzyl-L-glutamate (PBLG), the enantiomers may orient differently. kit.edu This differential alignment leads to variations in anisotropic NMR parameters, such as residual chemical shift anisotropy (RCSA), which can cause distinct chemical shifts for the two enantiomers, allowing for their quantification. nih.govnih.govrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a molecule by analyzing its fragmentation pattern. cymitquimica.com
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence. nih.govnih.gov For (5S)-5-aminopiperidin-2-one, HRMS would be performed on the free base. The protonated molecule [M+H]⁺ would be analyzed.
Table 3: HRMS Data for the Free Base of the Compound
| Formula | Ion | Theoretical Exact Mass (m/z) |
|---|
The experimentally measured mass is compared to the theoretical mass; a match within a few parts per million (ppm) confirms the molecular formula. sannova.net
In tandem mass spectrometry (MS/MS), the parent ion selected from the initial MS scan is subjected to fragmentation, and the resulting fragment ions are analyzed. mdpi.com This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure. purdue.edu The fragmentation of the protonated (5S)-5-aminopiperidin-2-one ([M+H]⁺ at m/z 115.0866) would likely involve characteristic losses and ring cleavages.
Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion
| Fragment m/z | Plausible Loss | Proposed Fragment Structure |
|---|---|---|
| 98.0600 | NH₃ (Ammonia) | Loss of the amino group from C5. |
| 87.0651 | CO (Carbon Monoxide) | Loss of the carbonyl group from the ring. |
| 70.0651 | NH₃ + CO | Subsequent loss of ammonia (B1221849) and carbon monoxide. |
Analysis of these fragments allows for the reconstruction of the original structure, confirming the presence and location of the amino and carbonyl groups on the piperidinone ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net These methods are complementary and offer a comprehensive profile of the molecule's chemical bonds. nih.gov
For this compound, the spectra would be characterized by absorptions corresponding to the amide group, the amine hydrochloride salt, and the aliphatic ring structure. nih.govmdpi.com
Table 5: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine Salt (R-NH₃⁺) | N-H Stretch | 2800-3100 (broad) | FT-IR, Raman |
| Amide (N-H) | N-H Stretch | 3200-3400 | FT-IR, Raman |
| Aliphatic (C-H) | C-H Stretch | 2850-2960 | FT-IR, Raman |
| Amide (C=O) | C=O Stretch | 1650-1680 | FT-IR (strong) |
| Amine Salt (R-NH₃⁺) | N-H Bend | 1500-1600 | FT-IR |
| Amide (N-H) | N-H Bend | 1510-1550 | FT-IR |
The presence of a strong absorption band around 1650-1680 cm⁻¹ in the FT-IR spectrum is a clear indicator of the amide carbonyl group. The broad absorptions in the 2800-3100 cm⁻¹ region are characteristic of the stretching vibrations of the ammonium salt, confirming the dihydrochloride form of the compound.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its absolute configuration.
The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Key information obtained from X-ray crystallography includes:
Absolute Configuration: For a chiral molecule, the analysis can distinguish between the (S) and (R) enantiomers, confirming the stereochemistry at the C5 position.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined, providing a detailed picture of the molecule's conformation in the solid state.
Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, can be elucidated. The dihydrochloride salt form would likely exhibit extensive hydrogen bonding involving the ammonium and amide groups, as well as the chloride ions.
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 734.4 |
| Z (molecules per cell) | 4 |
| Calculated density (g/cm³) | 1.42 |
| R-factor | < 0.05 |
| Absolute configuration | Confirmed as (S) |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, SFC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from its enantiomer and other potential impurities.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary tool for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). For an amino-containing compound like this, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or crown ethers could be effective. The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. A well-developed HPLC method would allow for the quantification of the enantiomeric excess (e.e.) of the (5S) isomer.
Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations as a "greener" alternative to normal-phase HPLC, primarily using supercritical CO₂ as the main mobile phase component. It often provides faster and more efficient separations than HPLC. The same types of chiral stationary phases used in HPLC are generally applicable to SFC. For a polar compound like an aminopiperidinone, a polar co-solvent (e.g., methanol) would be added to the CO₂ mobile phase.
Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal lability. However, after derivatization to a more volatile and stable analog, chiral GC could be employed for enantiomeric separation using a chiral capillary column.
The table below illustrates the type of data that would be generated from a chiral HPLC or SFC method development for this compound.
Table 2: Hypothetical Chiral Chromatographic Separation Parameters
| Parameter | HPLC | SFC |
|---|---|---|
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) | Chiralcel® OJ-H (cellulose derivative) |
| Mobile Phase | Hexane (B92381)/Ethanol/Diethylamine (80:20:0.1) | CO₂/Methanol with 0.1% Isopropylamine (70:30) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (5S) | 8.5 min | 3.2 min |
| Retention Time (5R) | 10.2 min | 4.1 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Polarimetry and Chiroptical Spectroscopy (e.g., CD, ORD) for Optical Activity Assessment
These techniques probe the interaction of the chiral molecule with polarized light and are fundamental for characterizing its optical properties.
Polarimetry: This technique measures the optical rotation of a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a measurement of its specific rotation would confirm its optical activity and could be used as a quality control parameter. The sign of the rotation (+ or -) is not directly correlated with the (S) or (R) designation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the region of the molecule's chromophores. For (5S)-5-aminopiperidin-2-one, the amide chromophore would be expected to give rise to a characteristic CD signal. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule and can often be used to assign the absolute configuration by comparison with theoretical calculations or with data from structurally related compounds.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths away from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of a chromophore. ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information about the chiroptical properties of a molecule.
The following table provides a hypothetical summary of chiroptical data.
Table 3: Hypothetical Chiroptical Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Specific Rotation [α]D20 | +X.X° (c = 1.0, Methanol) |
| Circular Dichroism (CD) | λmax = 220 nm, Δε = +Y.Y M-1cm-1 (in Methanol) |
| Optical Rotatory Dispersion (ORD) | Positive Cotton effect centered around 220 nm |
Computational Chemistry and Theoretical Investigations of 5s 5 Aminopiperidin 2 One Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are essential for elucidating the fundamental electronic properties and energetic landscape of (5S)-5-aminopiperidin-2-one dihydrochloride (B599025). These investigations, typically performed using Density Functional Theory (DFT) methods, provide insights into the molecule's stability, reactivity, and charge distribution. Functionals such as B3LYP combined with basis sets like 6-311G++(d,p) are commonly employed to achieve a balance between computational cost and accuracy. ijret.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. ijret.org Analysis of the Mulliken atomic charges reveals the distribution of electrons across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for intermolecular interactions.
| Parameter | Illustrative Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior under simulated physiological conditions. researchgate.net By placing the molecule in a simulated box of water, MD simulations can track its movements, internal rotations, and interactions with the solvent. mdpi.comdntb.gov.ua This analysis reveals the stability of different conformers, the barriers to their interconversion, and how the molecule's shape adapts to its environment, which is crucial for understanding potential interactions with biological targets like proteins. nih.govnih.gov
| Conformer | Ring Conformation | Amino Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 (Global Minimum) |
| 2 | Chair | Axial | +2.1 |
| 3 | Twist-Boat | Equatorial | +5.5 |
Reaction Pathway Modeling and Transition State Elucidation for Transformations
Computational chemistry can model the potential chemical transformations of (5S)-5-aminopiperidin-2-one dihydrochloride, such as lactam ring-opening or reactions involving the amino group. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the kinetic barrier to the reaction. scm.com
The energy of the transition state relative to the reactants determines the activation energy (ΔG‡). A lower activation energy indicates a faster reaction rate. DFT calculations are used to optimize the geometries of reactants, products, and transition states and to compute their respective energies. researchgate.net This modeling is invaluable for predicting the feasibility of synthetic routes, understanding reaction mechanisms, and predicting potential degradation pathways of the molecule. For instance, modeling the hydrolysis of the lactam bond would involve calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon. nih.govacs.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Piperidinone + Reagent | 0.0 |
| Transition State (TS) | Highest energy point of the reaction | +22.5 |
| Product Complex | Ring-opened product | -15.0 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can accurately predict various spectroscopic properties, which serves as a crucial link between the computed molecular structure and experimental observations. elixirpublishers.com Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using harmonic and anharmonic approximations. researchgate.netmdpi.com By comparing the calculated spectrum with the experimental one, the accuracy of the computed geometry can be validated. Specific vibrational modes, such as the C=O stretch of the lactam and the N-H bends of the amino group, provide clear spectroscopic signatures. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed. These predictions help in the assignment of complex experimental spectra and confirm the molecule's connectivity and stereochemistry. Discrepancies between calculated and experimental data can point to specific intermolecular interactions, such as hydrogen bonding, or solvent effects that are not fully captured by the computational model. mdpi.com
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3350, 3280 | 3400 - 3250 |
| C-H Stretch | Aliphatic (-CH₂) | 2945, 2860 | 3000 - 2850 |
| C=O Stretch | Lactam (-C=O) | 1675 | 1680 - 1630 |
| N-H Bend | Amine (-NH₂) | 1610 | 1650 - 1580 |
Rational Design Principles for (5S)-5-aminopiperidin-2-one-based Scaffolds
The (5S)-5-aminopiperidin-2-one structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov Its rigid cyclic backbone pre-organizes appended functional groups in a defined three-dimensional space, which can reduce the entropic penalty of binding to a receptor. Chiral piperidine (B6355638) scaffolds are particularly prevalent in approved drugs. researchgate.net
Rational design principles leverage this scaffold to create libraries of new compounds for drug discovery. mdpi.com Computational methods are central to this process. The core scaffold presents clear vectors for chemical modification: the primary amino group and the nitrogen atom of the lactam.
Structure-Based Design: If the 3D structure of a target protein is known, molecular docking simulations can predict how analogues of the aminopiperidinone scaffold will bind. nih.gov These simulations guide the selection of substituents to be added at the modification sites to enhance binding affinity and selectivity.
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups. This can be used to optimize pharmacokinetic properties or escape existing patent space.
Property Prediction: Computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for designed analogues, allowing for the early deselection of compounds with unfavorable profiles. researchgate.net
By combining these computational strategies, the (5S)-5-aminopiperidin-2-one scaffold can be systematically optimized to generate potent and selective modulators of various biological targets.
Applications of 5s 5 Aminopiperidin 2 One Dihydrochloride in Complex Organic Synthesis
Utility as a Chiral Building Block in Natural Product Total Synthesis
The stereochemically defined piperidine (B6355638) ring of (5S)-5-aminopiperidin-2-one dihydrochloride (B599025) makes it an attractive starting material for the enantioselective synthesis of various natural products, particularly piperidine alkaloids. The inherent chirality of this building block allows for the transfer of stereochemical information, obviating the need for asymmetric induction steps in later stages of a synthetic sequence.
While direct total syntheses of natural products commencing from (5S)-5-aminopiperidin-2-one dihydrochloride are not extensively documented in readily available literature, its structural similarity to key intermediates in the synthesis of several alkaloids suggests its high potential. For instance, the synthesis of piperidine alkaloids such as (-)-Anabasine and Solenopsin A often involves the use of chiral piperidine precursors. researchgate.netnih.gov The enantioselective synthesis of (-)-Anabasine has been achieved from chiral lactams that share a structural resemblance to (5S)-5-aminopiperidin-2-one. researchgate.net Similarly, the fire ant venom alkaloid, Solenopsin A, a 2,6-disubstituted piperidine, has been synthesized using strategies that could potentially be adapted to start from this chiral aminolactam. nih.govrsc.org The presence of the amino group at the C5 position offers a handle for the introduction of various side chains, while the lactam functionality can be manipulated to achieve the desired substitution pattern on the piperidine ring.
A general strategy for the synthesis of such alkaloids from a chiral lactam precursor is outlined below:
| Step | Transformation | Reagents and Conditions | Purpose |
| 1 | N-Protection | Boc₂O, Et₃N | Protection of the lactam nitrogen to allow for selective functionalization. |
| 2 | Alkylation/Functionalization | LDA, R-X | Introduction of a substituent at the C6 position. |
| 3 | Reduction of Lactam | LiAlH₄ | Reduction of the lactam to the corresponding cyclic amine. |
| 4 | Functionalization of C5-amino group | Acylation, Alkylation, etc. | Introduction of the second substituent. |
| 5 | Deprotection | TFA or HCl | Removal of the protecting group to yield the target alkaloid. |
This generalized approach highlights the potential of this compound as a versatile chiral synthon for the asymmetric synthesis of a variety of piperidine-containing natural products.
Precursor for Advanced Pharmaceutical Intermediates and Chiral Ligands (Emphasis on Chemical Synthesis)
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable lactam, makes it an excellent starting point for the synthesis of advanced pharmaceutical intermediates and chiral ligands. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. mdpi.comnih.gov
The synthesis of complex pharmaceutical intermediates often requires the construction of highly substituted, stereochemically defined heterocyclic systems. (5S)-5-aminopiperidin-2-one can serve as a core structure onto which various pharmacophoric groups can be appended. For example, the amino group can be functionalized through acylation, alkylation, or reductive amination to introduce diversity, while the lactam can be opened or further modified to create more complex ring systems. An optimized synthesis of a key intermediate for fentanyl-type analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of functionalized piperidines in drug synthesis. researchgate.net
In the realm of asymmetric catalysis, the development of novel chiral ligands is of paramount importance. nih.gov Chiral ligands derived from readily available, enantiopure starting materials are highly sought after. This compound provides a rigid chiral backbone that can be elaborated into various types of ligands, such as N,O-ligands. The amino and lactam functionalities can be derivatized to introduce coordinating atoms like phosphorus or sulfur, creating bidentate or tridentate ligands.
A representative synthetic approach to a chiral N,O-ligand from (5S)-5-aminopiperidin-2-one is depicted below:
| Step | Transformation | Reagents and Conditions | Resulting Functional Group |
| 1 | N-Protection of amino group | Boc₂O, base | Boc-protected amine |
| 2 | Lactam Ring Opening | Strong base (e.g., NaOH) followed by acidification | Carboxylic acid and free amine |
| 3 | Amide Coupling | Ph₂PCH₂CH₂NH₂, EDC, HOBt | Phosphine-containing amide |
| 4 | Reduction of Carboxylic Acid | BH₃·THF | Primary alcohol |
| 5 | Deprotection | TFA or HCl | Chiral N,O-phosphine ligand |
The performance of such ligands in asymmetric catalysis is highly dependent on their steric and electronic properties, which can be fine-tuned by modifying the substituents on the piperidine ring and the coordinating atoms.
Role in the Construction of Diverse Heterocyclic Frameworks
The reactivity of the amino and lactam groups in this compound allows for its use as a scaffold in the construction of a variety of more complex heterocyclic frameworks, including fused and spirocyclic systems.
Fused Heterocycles: Annulation reactions, where a new ring is fused onto the existing piperidine core, can be achieved by leveraging the reactivity of both the nitrogen and carbon atoms of the lactam. For instance, condensation of the aminolactam with a dicarbonyl compound or a derivative could lead to the formation of a fused pyrimidine (B1678525) or pyrazine (B50134) ring. Diastereoselective annulation reactions are particularly valuable for creating complex, three-dimensional structures with multiple stereocenters. nih.govrsc.org
Spiro-piperidines: Spirocyclic frameworks are of increasing interest in drug discovery due to their inherent three-dimensionality. pharmablock.comrsc.org (5S)-5-aminopiperidin-2-one can be envisioned as a precursor to spiro-piperidines through reactions that involve the formation of a new ring at one of the carbon atoms of the piperidine ring. For example, intramolecular cyclization of a suitably functionalized derivative could lead to the formation of a spirocyclic system. General methods for the synthesis of 2-spiropiperidines have been developed and could potentially be adapted. nih.gov
A versatile nitro-Mannich/lactamization cascade has been developed for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. researchgate.net This methodology demonstrates the feasibility of introducing complex functionality at the C5 position with high stereocontrol, which could be applied to (5S)-5-aminopiperidin-2-one to generate a variety of substituted and fused heterocyclic systems.
Applications in Peptide and Peptidomimetic Chemistry (Focus on Chemical Synthesis Methodologies)
The constrained cyclic structure of (5S)-5-aminopiperidin-2-one makes it an excellent scaffold for the design of peptidomimetics, particularly those intended to mimic β-turns. researchgate.net β-turns are crucial secondary structures in peptides and proteins, playing a key role in molecular recognition and biological activity. acs.orgnih.govpsu.edunih.gov
By incorporating the (5S)-5-aminopiperidin-2-one moiety into a peptide sequence, the conformational flexibility of the peptide backbone can be significantly reduced, forcing it to adopt a specific turn-like conformation. This conformational constraint can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity.
The synthesis of peptidomimetics incorporating this scaffold can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The Boc- or Fmoc-protected (5S)-5-aminopiperidin-2-one can be coupled to a growing peptide chain on a solid support. The amino group at the C5 position can also be used as a point of attachment for side chains, mimicking the side chains of natural amino acids.
Future Research Directions and Emerging Paradigms for 5s 5 Aminopiperidin 2 One Dihydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes to chiral molecules is a paramount goal in modern chemistry. Future research on (5S)-5-aminopiperidin-2-one dihydrochloride (B599025) should prioritize the development of novel and sustainable synthetic methodologies that move beyond traditional multi-step, resource-intensive processes.
One promising avenue is the exploration of enzymatic and chemo-enzymatic cascades . Biocatalysis offers a powerful toolkit for asymmetric synthesis under mild and environmentally benign conditions. Enzymes such as galactose oxidase and imine reductases have been successfully employed in one-pot cascades to synthesize enantiopure-protected 3-aminopiperidines from readily available amino alcohols derived from biorenewable feedstocks. Similarly, ω-transaminases have demonstrated high efficacy in the asymmetric amination of prochiral piperidones, offering a direct route to chiral aminopiperidines with high enantiomeric excess. The application of these enzymatic systems to the synthesis of (5S)-5-aminopiperidin-2-one could significantly enhance sustainability by reducing waste and avoiding harsh reagents.
Further research into green chemistry approaches will be crucial. This includes the use of environmentally friendly solvents, such as water or bio-derived solvents, and the development of catalytic methods that minimize waste and energy consumption. The principles of atom economy and process intensification should guide the design of new synthetic pathways.
| Enzymatic Approach | Enzyme Class | Potential Application in (5S)-5-aminopiperidin-2-one Synthesis | Key Advantages |
| One-Pot Cascade | Galactose Oxidase & Imine Reductase | Synthesis from amino alcohol precursors | High enantioselectivity, mild reaction conditions, reduced workup |
| Asymmetric Amination | ω-Transaminase | Direct amination of a corresponding piperidinone precursor | High yield and enantiomeric excess, use of green amine donors |
| Kinetic Resolution | Lipase (B570770) | Resolution of a racemic mixture of aminopiperidinone | High selectivity for one enantiomer, potential for high optical purity |
Exploration of Undiscovered Reactivity and Transformation Pathways
The inherent functionality of (5S)-5-aminopiperidin-2-one—a primary amine, a secondary amine within the lactam ring, and a carbonyl group—presents a rich landscape for exploring novel chemical transformations. Future research should aim to uncover undiscovered reactivity and develop new transformation pathways that expand the synthetic utility of this scaffold.
The primary amino group is a key handle for derivatization. Beyond standard acylation and alkylation reactions, its potential in more complex transformations remains to be fully explored. For instance, its use in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The development of novel protecting group strategies could also enable selective functionalization of the different nitrogen atoms within the molecule.
The lactam ring itself offers opportunities for ring-opening reactions to generate linear amino acid derivatives with defined stereochemistry. Conversely, transformations that modify the ring structure, such as ring expansions or contractions, could lead to novel heterocyclic systems. The carbonyl group can be a site for various nucleophilic additions, providing access to a range of functionalized piperidine (B6355638) derivatives.
Integration into Advanced Synthesis Technologies (e.g., Flow Chemistry, Automation)
The integration of (5S)-5-aminopiperidin-2-one into advanced synthesis technologies such as flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety for hazardous reactions, and the potential for seamless multi-step synthesis. The development of a continuous flow process for the synthesis of (5S)-5-aminopiperidin-2-one would enable on-demand production and facilitate rapid optimization of reaction conditions. Flow chemistry has been successfully applied to the synthesis of other chiral piperidine derivatives, demonstrating its feasibility for this class of compounds.
Automated synthesis platforms , including robotic systems, can accelerate the discovery and optimization of new derivatives of (5S)-5-aminopiperidin-2-one. These systems can perform high-throughput screening of reaction conditions and generate libraries of compounds for biological evaluation. The adaptation of synthetic routes for this compound to be compatible with automated synthesizers will be a key enabler for its application in drug discovery and materials science.
| Technology | Potential Benefit for (5S)-5-aminopiperidin-2-one | Research Focus |
| Flow Chemistry | Improved safety, scalability, and process control for synthesis. | Development of a continuous multi-step synthesis protocol. |
| Automated Synthesis | High-throughput synthesis of derivatives for screening. | Optimization of reactions for robotic platforms. |
Theoretical Prediction and Experimental Validation of Novel Derivatization Strategies
Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. For (5S)-5-aminopiperidin-2-one, these approaches can be leveraged to predict novel derivatization strategies and to understand the reactivity and properties of its derivatives.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. This can help in identifying the most reactive sites for various transformations and in predicting the outcome of potential reactions. DFT studies on related piperidone derivatives have successfully elucidated their reactivity and electronic properties, providing a strong basis for similar investigations on this specific compound. Computational modeling can also be used to design new derivatives with desired electronic or steric properties.
The in silico screening of virtual libraries of (5S)-5-aminopiperidin-2-one derivatives can accelerate the discovery of new bioactive molecules or materials with specific properties. These theoretical predictions must then be followed by experimental validation to confirm the computational findings and to fully characterize the new compounds. This synergistic approach of theoretical prediction and experimental validation will be crucial for unlocking new applications.
Expanding its Role in Material Science and Supramolecular Chemistry
The unique structural features of (5S)-5-aminopiperidin-2-one make it a promising candidate for applications in material science and supramolecular chemistry, areas where its potential is currently underexplored.
The presence of both hydrogen bond donors and acceptors in a rigid chiral scaffold suggests that (5S)-5-aminopiperidin-2-one could be a valuable building block for the construction of supramolecular assemblies . The self-assembly of this molecule or its derivatives could lead to the formation of ordered nanostructures, such as nanotubes, nanofibers, or gels, with potential applications in areas like drug delivery and tissue engineering. The chirality of the molecule could be transferred to the supramolecular level, leading to chiral materials with interesting optical or catalytic properties.
In polymer chemistry , (5S)-5-aminopiperidin-2-one could serve as a monomer for the synthesis of novel polymers. Ring-opening polymerization of the lactam could yield polyamides with pendant amino groups, which could be further functionalized. The chirality of the monomer would be incorporated into the polymer backbone, leading to chiral polymers with potential applications in chiral separations or as chiral catalysts. The synthesis of poly(amino acids) from related 2,5-diketopiperazines highlights the potential for cyclic amino acid derivatives to be used in polymer synthesis.
| Field | Potential Application of (5S)-5-aminopiperidin-2-one | Research Focus |
| Supramolecular Chemistry | Formation of chiral self-assembled materials. | Investigation of self-assembly behavior and chiroptical properties. |
| Polymer Science | Synthesis of novel chiral polyamides. | Development of ring-opening polymerization methods. |
| Material Science | Creation of functional materials for catalysis or separations. | Exploring the properties of polymers and supramolecular structures. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S)-5-aminopiperidin-2-one dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves chiral pool strategies or stereoselective methods. For example, a related piperidine derivative was synthesized by reacting precursors with methanol-HCl, followed by crystallization (30–50% methanol/petroleum ether) to achieve 97% yield . Key steps include controlling reaction time (2 hours), stoichiometry, and purification via recrystallization. Purity optimization may involve HPLC with chiral columns or ion-exchange chromatography to isolate the dihydrochloride salt.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : Use H-NMR and C-NMR to verify stereochemistry and proton environments (e.g., piperidine ring protons and amine groups) .
- Purity Assessment : HPLC with UV detection (e.g., C18 column, acidic mobile phase) to resolve enantiomeric impurities.
- Thermal Stability : Melting point analysis (e.g., 240°C for a similar dihydrochloride salt ) and thermogravimetric analysis (TGA) to assess decomposition under heating.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers at RT in a desiccator to prevent hygroscopic degradation. Avoid exposure to light and moisture, which can hydrolyze the amine hydrochloride. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be validated in complex reaction mixtures?
- Methodology : Employ chiral derivatization with agents like Marfey’s reagent followed by LC-MS/MS to distinguish enantiomers. Alternatively, use circular dichroism (CD) spectroscopy to confirm the (5S) configuration. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodology : Conduct stability studies in buffers (pH 4–8) at 37°C, monitoring degradation via UPLC-MS. Formulation approaches include lyophilization with stabilizers (e.g., trehalose) or encapsulation in liposomes to shield the amine group from hydrolysis .
Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability in pharmacokinetic studies?
- Methodology : Compare solubility profiles of the free base vs. dihydrochloride salt in simulated biological fluids (e.g., FaSSIF/FeSSIF). Use in vitro permeability assays (Caco-2 cells) and in vivo PK studies in rodent models to assess bioavailability enhancements from the salt form .
Q. What role does the (5S) configuration play in the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking simulations with target proteins (e.g., GABA receptors or kinases) to evaluate stereospecific binding. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., enzymatic vs. cell-based assays). Conduct meta-analyses of published data to identify confounding variables (e.g., impurity profiles, salt form discrepancies) .
Safety and Compliance
Q. What safety protocols are essential when working with this compound in vivo studies?
- Methodology : Follow institutional SOPs for acute toxicity testing (e.g., OECD 423). Use environmental controls (HEPA filters) to minimize aerosol exposure. Document LD values and monitor for organ-specific toxicity via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
